5-Oxo-L-prolyl-L-leucyl-N-[2-(dimethylamino)ethyl]-L-prolinamide
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Overview
Description
5-Oxo-L-prolyl-L-leucyl-N-[2-(dimethylamino)ethyl]-L-prolinamide is a synthetic nonapeptide analog of naturally occurring gonadotropin-releasing hormone (GnRH or LH-RH). This compound possesses greater potency than the natural hormone and is used in various medical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-L-prolyl-L-leucyl-N-[2-(dimethylamino)ethyl]-L-prolinamide involves the stepwise assembly of amino acids using solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. Each coupling step is facilitated by activating agents such as carbodiimides or uronium salts. After the assembly of the peptide chain, the compound is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Oxo-L-prolyl-L-leucyl-N-[2-(dimethylamino)ethyl]-L-prolinamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptides, while reduction can produce reduced peptides .
Scientific Research Applications
5-Oxo-L-prolyl-L-leucyl-N-[2-(dimethylamino)ethyl]-L-prolinamide has a wide range of scientific research applications:
Chemistry: Used as a model compound in peptide synthesis studies.
Biology: Investigated for its role in regulating hormone release.
Medicine: Employed in the treatment of hormone-dependent conditions such as prostate cancer and endometriosis.
Industry: Utilized in the development of peptide-based therapeutics.
Mechanism of Action
The mechanism of action of 5-Oxo-L-prolyl-L-leucyl-N-[2-(dimethylamino)ethyl]-L-prolinamide involves binding to GnRH receptors in the pituitary gland. This binding initially stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), followed by a prolonged suppression of gonadotropin secretion. This suppression leads to decreased levels of gonadal steroids, which is beneficial in treating hormone-dependent conditions .
Comparison with Similar Compounds
Similar Compounds
Leuprolide acetate: Another GnRH analog with similar applications.
Triptorelin: A potent inhibitor of gonadotropin secretion.
Goserelin: Used in the treatment of hormone-sensitive cancers.
Uniqueness
5-Oxo-L-prolyl-L-leucyl-N-[2-(dimethylamino)ethyl]-L-prolinamide is unique due to its specific amino acid sequence and enhanced potency compared to natural GnRH. Its ability to provide prolonged suppression of gonadotropin secretion makes it particularly effective in clinical applications .
Properties
CAS No. |
78058-38-5 |
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Molecular Formula |
C20H35N5O4 |
Molecular Weight |
409.5 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[(2S)-2-[2-(dimethylamino)ethylcarbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C20H35N5O4/c1-13(2)12-15(23-18(27)14-7-8-17(26)22-14)20(29)25-10-5-6-16(25)19(28)21-9-11-24(3)4/h13-16H,5-12H2,1-4H3,(H,21,28)(H,22,26)(H,23,27)/t14-,15-,16-/m0/s1 |
InChI Key |
KVAYYGBYALDBBP-JYJNAYRXSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)NCCN(C)C)NC(=O)[C@@H]2CCC(=O)N2 |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NCCN(C)C)NC(=O)C2CCC(=O)N2 |
Origin of Product |
United States |
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